(3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid

Catalog No.
S13556601
CAS No.
M.F
C9H10BrNO3
M. Wt
260.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic ...

Product Name

(3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid

IUPAC Name

(3R)-3-amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

InChI

InChI=1S/C9H10BrNO3/c10-9-5(2-1-3-7(9)12)6(11)4-8(13)14/h1-3,6,12H,4,11H2,(H,13,14)/t6-/m1/s1

InChI Key

ONTHWTFWGGONKR-ZCFIWIBFSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)Br)C(CC(=O)O)N

Isomeric SMILES

C1=CC(=C(C(=C1)O)Br)[C@@H](CC(=O)O)N

(3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid is an organic compound characterized by the presence of an amino group, a bromine atom, and a hydroxyl group attached to a phenyl ring. Its molecular formula is C9H10BrNO3C_9H_{10}BrNO_3, and it has a molecular weight of 260.08 g/mol. The compound is notable for its unique structural features, specifically the combination of the bromine and hydroxyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity .

The chemical reactivity of (3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid can be attributed to its functional groups. The amino group can engage in nucleophilic reactions, while the bromine atom can participate in substitution reactions. Additionally, the hydroxyl group can form hydrogen bonds, enhancing its interaction with biological targets. Common reactions include:

  • Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles.
  • Acid-base reactions: The carboxylic acid group can donate protons, participating in acid-base equilibria.
  • Formation of amides: The amino group can react with carboxylic acids or their derivatives to form amides.

(3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid exhibits potential biological activities due to its structural components. It has been studied for its role in modulating enzyme activities and protein interactions. Its mechanism of action involves binding to specific receptors or enzymes, where the amino group forms hydrogen bonds with active site residues, while the bromine and hydroxyl groups facilitate various non-covalent interactions . This compound may also serve as a scaffold for developing new pharmacological agents targeting specific biological pathways.

Several synthetic routes have been developed for the preparation of (3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid:

  • Suzuki–Miyaura coupling: This method employs transition metal catalysts to form carbon-carbon bonds, allowing for the introduction of the bromo-substituted phenyl group.
  • Enzymatic synthesis: Enzymes can be used to create specific derivatives of this compound, providing an environmentally friendly alternative to traditional chemical methods.
  • Conventional organic synthesis: Various multi-step synthetic routes can be employed, involving protection-deprotection strategies and functional group transformations to yield the desired product .

The applications of (3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid are diverse:

  • Pharmaceuticals: It serves as a building block in the synthesis of complex organic molecules used in drug development.
  • Biochemical research: The compound is useful for studying enzyme-substrate interactions and protein-ligand binding mechanisms.
  • Industrial chemistry: It acts as an intermediate in the production of fine chemicals, agrochemicals, and dyes .

Research into the interaction of (3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid with biological targets has revealed insights into its binding affinities and mechanisms. Studies have shown that it can effectively modulate enzyme activities through competitive inhibition or allosteric modulation. These interactions are critical for understanding its potential therapeutic effects and guiding future drug development efforts .

Several compounds share structural similarities with (3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
(3R)-3-Amino-3-(4-hydroxyphenyl)propanoic acidC9H11NO3C_9H_{11}NO_3Contains a para-hydroxyl group instead of a bromo substituent
(3R)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acidC9H10BrNO3C_9H_{10}BrNO_3Different positioning of hydroxyl and bromine groups
(S)-4-Bromo-L-tyrosineC9H10BrNO3C_9H_{10}BrNO_3Contains a bromo substituent but lacks the propanoic acid structure

These compounds illustrate variations in substitution patterns that can significantly affect their biological activity and chemical properties.

XLogP3

-1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

258.98441 g/mol

Monoisotopic Mass

258.98441 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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